Epoxycholesterol

Nuclear Receptor Pharmacology Oxysterol Signaling Lipid Metabolism

Researchers requiring a well-defined LXR modulator with stereochemical purity face inconsistent activity from generic oxysterols. 5α,6α-Epoxycholesterol (CAS 1250-95-9) solves this with: • Potent LXRα binding (EC50 76 nM) and context-dependent antagonism of endogenous agonists. • >6.5-fold lower cytotoxicity than the 5β,6β-isomer (LD50 >150 μM vs 23 μM), reducing experimental noise. • ≥98% purity ensured for reproducible dose-response and calibration. Supplied as a white crystalline solid; ship ambient, store at -20°C. Ideal for lipid metabolism, atherosclerosis, and LXR signaling research.

Molecular Formula C27H46O2
Molecular Weight 402.7 g/mol
CAS No. 1250-95-9
Cat. No. B075144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpoxycholesterol
CAS1250-95-9
Synonyms5,6-epoxycholesta-3-ol
cholestan-5 alpha,6 alpha-epoxy-3 beta-ol
cholesterol 5,6-epoxide
cholesterol alpha-epoxide
cholesterol alpha-oxide
cholesterol alpha-oxide, (3beta)-isomer
cholesterol alpha-oxide, (3beta,5beta,6beta)-isomer
cholesterol alpha-oxide, 4-(14)C-labeled, (3beta,5alpha,6alpha)-isomer
cholesterol alpha-oxide, 4-(14)C-labeled, (3beta,5beta,6beta)-isomer
cholesterol epoxide
cholesterol-5 alpha,6 alpha-epoxide
cholesterol-5 alpha,6 alpha-oxide
cholesterol-5 beta,6 beta-epoxide
Molecular FormulaC27H46O2
Molecular Weight402.7 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCC3C2CC4C5(C3(CCC(C5)O)C)O4)C
InChIInChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)21-9-10-22-20-15-24-27(29-24)16-19(28)11-14-26(27,5)23(20)12-13-25(21,22)4/h17-24,28H,6-16H2,1-5H3
InChIKeyPRYIJAGAEJZDBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Epoxycholesterol Product Identity and Procurement


Epoxycholesterol (CAS 1250-95-9), specifically the 5α,6α-epoxycholestanol stereoisomer, is an oxidized cholesterol derivative belonging to the oxysterol class. As a biologically active metabolite generated through enzymatic or autoxidative cholesterol oxidation, it serves as an endogenous modulator of liver X receptors (LXRα and LXRβ) [1]. The compound exhibits cell- and gene-context-dependent activities including antagonism, agonism, and inverse agonism at LXR [2]. Commercially available as a research reagent, typical analytical purity ranges from ≥80% to >95.0% (GC) with a molecular formula of C₂₇H₄₆O₂ and molecular weight of 402.66 g/mol .

Research Context LXRα/β nuclear receptor signaling studies
Stereochemical Identity 5α,6α-epoxycholestanol isomer (CAS 1250-95-9)
Procurement Format High-purity research reagent; verify lot-specific purity

Why Epoxycholesterol Is Irreplaceable


Oxysterols exhibit distinct, non-interchangeable biological activities due to variations in receptor binding affinity, stereochemistry, and cytotoxicity profiles. Epoxycholesterol (5α,6α-EC) demonstrates an EC₅₀ of 76 nM for LXRα ligand binding [1], contrasting with the micromolar affinities of other endogenous oxysterols. Crucially, stereoisomerism profoundly impacts activity: 5α,6α-EC exhibits significantly lower cytotoxicity (LD₅₀ >150 μM) compared to its 5β,6β-EC diastereomer (LD₅₀ 23 μM) in endothelial cells [2]. Substituting epoxycholesterol with related oxysterols like 25-hydroxycholesterol or 7-ketocholesterol alters experimental outcomes due to differential cytotoxicity and pro-oxidant capacities [3]. For applications requiring LXR modulation, only 5α,6α-EC provides the unique context-dependent antagonism of endogenous agonist activity [4].

5α,6α-Epoxycholesterol
5β,6β-Epoxycholesterol
Stereochemistry alters cytotoxicity profile; α-isomer shows lower cytotoxicity in reported models
5α,6α-Epoxycholesterol
25-Hydroxycholesterol / 7-Ketocholesterol
Different oxysterols exhibit distinct pro-oxidant and cytotoxic capacities; may shift assay endpoints
5α,6α-Epoxycholesterol
Other oxysterols with LXR activity
Context-dependent LXR modulation (antagonism, agonism) may not be reproduced by other ligands

Epoxycholesterol vs. Analogues: Quantitative Evidence


LXRα Binding Affinity vs. 25-Hydroxycholesterol

Epoxycholesterol (5α,6α-EC) demonstrates a binding affinity to LXRα of 76 nM (EC₅₀) in a radiolabeled ligand displacement assay [1]. This is a class-level inference as a direct head-to-head EC₅₀ for 25-hydroxycholesterol under identical conditions is not provided in this source. However, 25-hydroxycholesterol is a known natural LXR agonist [2].

LXRα Binding
Class-level inference
EC₅₀ = 76 nM
Supports LXRα target engagement studies
Comparative EC₅₀ for 25-HC not available in same study
Nuclear Receptor Pharmacology Oxysterol Signaling Lipid Metabolism

Stereoisomer Cytotoxicity: α- vs. β-Epoxide

In confluent rabbit aortic endothelial cells, the α-epoxide isomer (5α,6α-EC) exhibits an LD₅₀ > 150 μM, whereas the β-epoxide isomer (5β,6β-EC) exhibits an LD₅₀ of 23 μM [1]. This direct head-to-head comparison highlights the lower cytotoxic potential of the α-isomer. Cholestane triol, a common metabolite, has an LD₅₀ < 23 μM [1].

Cytotoxicity α vs β
Head-to-head
LD₅₀ >150 μM
LD₅₀ 23 μM
>6.5-fold difference
Stereochemistry-linked cytotoxicity endpoint differs
Rabbit aortic endothelial cells; confluent cultures
Cytotoxicity Profiling Oxysterol Toxicology Endothelial Cell Biology

Pro-Oxidant Activity vs. 7-Ketocholesterol & 7β-Hydroxycholesterol

In U937 human promonocytic leukemia cells, epoxycholesterol (5α,6α-EC) induces significantly lower superoxide anion (O₂⁻) production compared to 7β-hydroxycholesterol and 7-ketocholesterol [1]. The study identifies 7β-hydroxycholesterol, 7-ketocholesterol, and 5β,6β-epoxide as the oxysterols with the highest O₂⁻ overproduction, while 5α,6α-EC and 25-hydroxycholesterol show moderate activity [1].

Pro-Oxidant Activity
Head-to-head
Moderate O₂⁻ induction
Highest O₂⁻ induction (7-KC, 7β-HC)
Qualitative difference
Pro-oxidant capacity varies; 5α,6α-EC shows moderate induction
U937 promonocytic cells; superoxide assay
Oxidative Stress Oxysterol Comparison Inflammation

Cytotoxicity in HepG2 and Caco-2 Cells vs. 25-Hydroxycholesterol

In a direct comparison of four oxysterols, 25-hydroxycholesterol exhibited the greatest cytotoxicity in both HepG2 and Caco-2 cell lines [1]. In contrast, 5α,6α-epoxycholesterol (alpha-epox) and 5β,6β-epoxycholesterol (beta-epox) were less cytotoxic than 25-hydroxycholesterol, though both epoxides were more toxic to HepG2 cells than to Caco-2 cells after 48-hour exposure [1]. Specific IC₅₀ values are not provided in this source.

Cytotoxicity HepG2/Caco-2
Head-to-head
Moderate cytotoxicity
Highest cytotoxicity (25-HC)
Qualitative difference
Cytotoxicity profile varies between cell models
HepG2 and Caco-2, 48h, neutral red assay
Cytotoxicity Assay Oxysterol Toxicology Cell Viability

Cell Transformation: α-Epoxide vs. β-Epoxide

In C3H 10T1/2 mouse embryo cells, the 5β,6β-epoxide isomer caused a higher level of cell transformation than the 5α,6α-epoxide isomer [1]. Both epoxides were found to be carcinogenic, but the β-isomer was more potent. Exposure to the highest concentrations and longest exposure times caused transformation frequencies equivalent to 3.5 Gray radiation treatment [1].

Cell Transformation
Head-to-head
Lower transformation frequency
Higher frequency (β-epoxide)
Qualitative difference
Stereoisomer-related transformation endpoint differs
C3H 10T1/2 cells; >25 μM, >2 days exposure
Carcinogenesis Stereoisomer Comparison Cell Transformation

Epoxycholesterol Research & Industrial Applications


LXRα/β Antagonism Studies

Utilize 5α,6α-epoxycholesterol as a high-affinity LXRα ligand (EC₅₀ = 76 nM) and context-dependent modulator to investigate LXR-mediated gene regulation. Its unique ability to antagonize endogenous agonist activity makes it essential for dissecting LXR signaling pathways in lipid metabolism and atherosclerosis research [1].

Cytotoxicity & Stereoisomer Selectivity Assays

Employ 5α,6α-EC (CAS 1250-95-9) as a low-toxicity oxysterol control or reference standard in comparative cytotoxicity studies. Its >6.5-fold lower toxicity (LD₅₀ >150 μM) compared to the β-isomer (LD₅₀ 23 μM) in endothelial cells [2] and reduced pro-oxidant activity relative to 7-ketocholesterol [3] provide a cleaner background for mechanistic investigations.

Lipid Metabolism & Atherosclerosis Research

Investigate the role of dietary oxysterols in atherogenesis using 5α,6α-EC, the first identified dietary modulator of LXR activity [1]. Its presence in atherosclerotic plaques and ability to modulate lipid homeostasis genes support its use in studying the molecular basis of foam cell formation and cholesterol efflux.

Analytical Reference Standard & Method Development

Use high-purity 5α,6α-epoxycholesterol (≥98% purity ) as a calibration standard for LC-MS/MS or GC-MS quantification of oxysterols in biological samples, food products, or pharmaceutical formulations. Its well-characterized physical properties (melting point 144.0-150.0°C ) support robust method validation.

Application
Selection Property
Validation Focus
LXRα/β pathway research
Context-dependent LXR modulation
LXR-mediated gene regulation endpoints
Stereoisomer cytotoxicity comparison
Stereochemically defined oxysterol
Cytotoxicity endpoint context; α/β attribution
Lipid metabolism & atherosclerosis research
Dietary oxysterol LXR pathway tool
Foam cell formation; cholesterol efflux endpoints
Analytical reference standard
High-purity oxysterol standard
LC-MS/GC-MS method validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


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